1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate
Overview
Description
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C8H10BF4N3 and its molecular weight is 234.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of CDAP are protein sulfhydryl groups and polysaccharides . CDAP is used as a cyanylation reagent for protein sulfhydryl groups, and it also activates polysaccharides .
Mode of Action
CDAP interacts with its targets by cyanylation . This process involves the addition of a cyano group (-CN) to protein sulfhydryl groups, which can lead to changes in the protein’s structure and function . CDAP also activates polysaccharides, preparing them for further reactions .
Biochemical Pathways
CDAP affects the biochemical pathways involving protein-polysaccharide conjugation . By cyanylating protein sulfhydryl groups and activating polysaccharides, CDAP facilitates the formation of protein-polysaccharide conjugates . These conjugates play crucial roles in various biological processes, including immune response .
Pharmacokinetics
It’s known that cdap is soluble in water and acetonitrile , which could influence its bioavailability.
Result of Action
The action of CDAP leads to the formation of protein-polysaccharide conjugates . These conjugates are significant in biochemical research and vaccine development, as they can enhance immune responses .
Action Environment
CDAP works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9), making it versatile for various antigens . It should be stored at room temperature and kept away from oxidizing agents and heat . These environmental factors can influence CDAP’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate plays a crucial role in biochemical reactions, primarily as a cyanylation reagent for protein sulfhydryl groups. It is used to prepare protein-polysaccharide conjugates, which are essential for vaccine research. This compound interacts with various biomolecules, including proteins and polysaccharides, by forming covalent bonds with sulfhydryl groups. This interaction is vital for the conjugation of lipopolysaccharides while retaining their endotoxic activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It rapidly activates polysaccharides, such as TI-2 antigens, which are crucial for immune responses. This activation enhances the conjugation of proteins to polysaccharides, leading to the development of effective conjugate vaccines . The compound’s ability to operate at different pH levels (pH 7-10) makes it versatile for various cellular environments .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive nature under acidic conditions, which provides an advantage over other sulfhydryl labeling agents. This compound avoids potential thiol-disulfide exchange, making it a unique cystine-labeling reagent . It forms covalent bonds with protein sulfhydryl groups, facilitating the preparation of protein-polysaccharide conjugates. This interaction is essential for the activation of polysaccharide resins and the conjugation of lipopolysaccharides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and minimal side reactions, making it easier to use compared to other reagents like cyanogen bromide . Its polysaccharide activation efficiency is optimal at pH 9-10, and it can be employed under mildly alkaline conditions (pH 7-9) for direct conjugation of proteins to activated polysaccharides . Long-term studies have shown that the compound retains its efficacy in inducing high antibody levels, making it invaluable for vaccine development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively activates polysaccharides and facilitates protein conjugation, leading to enhanced immune responses . At high doses, there may be potential toxic or adverse effects, although the compound is considered less toxic compared to cyanogen bromide
Metabolic Pathways
This compound is involved in metabolic pathways related to protein and polysaccharide conjugation. It interacts with enzymes and cofactors that facilitate the cyanylation of protein sulfhydryl groups . This interaction is crucial for the preparation of protein-polysaccharide conjugates, which are essential for vaccine research and biochemical analysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to operate at different pH levels enhances its versatility in various cellular environments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity and function . The compound’s unique properties make it an essential tool for biochemical research and vaccine development .
Properties
IUPAC Name |
4-(dimethylamino)pyridin-1-ium-1-carbonitrile;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVMDCQDCVKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432275 | |
Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59016-56-7 | |
Record name | 1- Cyano-4-(dimethylamino)pyridinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059016567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyano-4-(dimethylamino)pyridinium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYANO-4-(DIMETHYLAMINO)PYRIDINIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4W72066JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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